An In-depth Technical Guide to 3-Naphthalen-1-yl-phenylamine: A Core Component in Advanced Materials
An In-depth Technical Guide to 3-Naphthalen-1-yl-phenylamine: A Core Component in Advanced Materials
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 3-Naphthalen-1-yl-phenylamine, a significant aromatic amine in the development of next-generation organic electronics and as a versatile scaffold in medicinal chemistry. As a Senior Application Scientist, the following sections synthesize its structural characteristics, physicochemical properties, synthesis methodologies, and key applications, grounded in established scientific principles and field-proven insights.
Introduction and Core Concepts
3-Naphthalen-1-yl-phenylamine is a diarylamine consisting of a naphthalene ring system linked to a phenylamine (aniline) moiety. The specific isomer, with the naphthalene group at the 1-position and the linkage to the 3-position of the aniline ring, offers a unique steric and electronic profile. This structure provides a large, conjugated system, which is fundamental to its utility in materials science, particularly in organic light-emitting diodes (OLEDs). The nitrogen atom and the aromatic rings also present multiple sites for further functionalization, making it a valuable building block in the synthesis of more complex molecules with potential therapeutic applications.[1] The naphthalene scaffold itself is a well-established pharmacophore in drug discovery, known to impart lipophilicity and interact with various biological targets.[2]
Chemical Structure and Identification
The unique arrangement of the aromatic systems in 3-Naphthalen-1-yl-phenylamine dictates its chemical behavior and potential applications.
Caption: Chemical structure of 3-Naphthalen-1-yl-phenylamine.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 3-(Naphthalen-1-yl)aniline |
| Synonyms | 3-(1-Naphthalenyl)benzenamine |
| CAS Number | 728919-25-3[1] |
| Molecular Formula | C₁₆H₁₃N |
| Molecular Weight | 219.28 g/mol |
Physicochemical Properties
While specific experimental data for 3-Naphthalen-1-yl-phenylamine is not widely available in the literature, its properties can be reliably estimated based on its structural analogues, such as N-phenyl-1-naphthylamine and other diarylamines.
Table 2: Estimated Physicochemical Properties
| Property | Estimated Value / Description | Rationale / Comparative Data Source |
| Appearance | White to off-white or light-red crystalline solid. | Based on appearance of similar aromatic amines.[3] |
| Melting Point | Not reported. Expected to be a solid at room temperature. | N-phenyl-1-naphthylamine has a melting point of 62-63°C.[4] |
| Boiling Point | Not reported. Expected to be >300°C at atmospheric pressure. | N-phenyl-1-naphthylamine has a boiling point of 335°C.[5] |
| Solubility | Insoluble in water; soluble in organic solvents like alcohols, ethers, and benzene. | Common for polycyclic aromatic compounds.[5] |
| logP | ~4.3 | Estimated based on structural similarity to N-phenyl-1-naphthylamine (logP = 4.28).[3] |
Synthesis and Methodologies
The formation of the C-N bond between the naphthalene and phenyl rings is the key step in the synthesis of 3-Naphthalen-1-yl-phenylamine. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for this transformation.[6]
Retrosynthetic Analysis and Preferred Route: Suzuki-Miyaura Coupling
A reliable approach involves the palladium-catalyzed cross-coupling of a naphthalene-derived boronic acid with a halogenated aniline, or vice versa. The use of commercially available starting materials makes this an efficient and versatile route.
Caption: Retrosynthetic analysis via Suzuki-Miyaura coupling.
Experimental Protocol: Suzuki-Miyaura Coupling
The following is a generalized, yet detailed, protocol based on established methods for similar Suzuki couplings.
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Reaction Setup: To a flame-dried Schlenk flask, add 1-naphthylboronic acid (1.0 eq.), 3-bromoaniline (1.2 eq.), and a suitable base such as potassium carbonate (2.0 eq.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O 10:1).
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Catalyst Addition: Add a palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), (0.02-0.05 eq.) under a positive flow of the inert gas.
-
Reaction: Heat the mixture to 90-100°C with vigorous stirring. Monitor the reaction progress using thin-layer chromatography (TLC).
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Work-up: Upon completion, cool the reaction to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers.
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
Spectroscopic Analysis
Table 3: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | - Aromatic Region (δ 7.0-8.5 ppm): A complex series of multiplets corresponding to the protons on the naphthalene and phenyl rings. The protons on the naphthalene ring will likely appear more downfield. - Amine Proton (N-H): A broad singlet, typically in the range of δ 3.5-5.0 ppm, which is exchangeable with D₂O. |
| ¹³C NMR | - Aromatic Region (δ 110-150 ppm): Multiple signals corresponding to the 16 aromatic carbons. The carbon attached to the nitrogen (C-N) will be in the more downfield part of this region. Quaternary carbons will typically show lower intensity. |
| IR Spectroscopy | - N-H Stretch: A sharp to medium peak around 3400 cm⁻¹. - C-H Aromatic Stretch: Peaks just above 3000 cm⁻¹. - C=C Aromatic Stretch: A series of sharp peaks in the 1600-1450 cm⁻¹ region. - C-N Stretch: A peak in the 1350-1250 cm⁻¹ region. |
| Mass Spectrometry | - Molecular Ion (M⁺): A prominent peak at m/z = 219. - Protonated Molecule [M+H]⁺: A peak at m/z = 220 in ESI-MS. |
Applications in Research and Development
The primary application of 3-Naphthalen-1-yl-phenylamine is as an intermediate in the synthesis of functional materials for organic electronics, particularly OLEDs.[1]
Organic Light-Emitting Diodes (OLEDs)
In OLEDs, materials with high thermal stability and specific electronic properties are required for the various layers, such as the hole transport layer (HTL), emitting layer (EML), and electron transport layer (ETL). The diarylamine structure of 3-Naphthalen-1-yl-phenylamine makes it an excellent building block for hole-transporting materials. The extended π-conjugation provided by the naphthalene and phenyl rings facilitates the movement of holes. This core structure can be further derivatized to fine-tune the HOMO/LUMO energy levels, glass transition temperature, and morphological stability of the final material, all of which are critical for device performance and longevity.[6]
Medicinal Chemistry
Aniline and naphthalene derivatives are foundational in drug discovery. While specific applications for 3-Naphthalen-1-yl-phenylamine in this area are not widely reported, its structure represents a scaffold that could be explored for various therapeutic targets. The ability to modify the aniline and naphthalene rings allows for the creation of libraries of compounds for screening against diseases such as cancer, and inflammatory or infectious diseases.
Safety and Handling
A specific Safety Data Sheet (SDS) for 3-Naphthalen-1-yl-phenylamine is not publicly available. However, based on the known hazards of its constituent parts (aniline) and structural analogues (N-phenyl-1-naphthylamine), a high degree of caution is warranted.[2][3]
Table 4: Summary of Potential Hazards and Handling Precautions
| Hazard Category | Potential Hazard | Recommended Precautions |
| Acute Toxicity | Toxic if swallowed, in contact with skin, or if inhaled. | Handle in a well-ventilated fume hood. Avoid creating dust. Do not eat, drink, or smoke when using.[2] |
| Skin/Eye Irritation | May cause skin irritation and serious eye damage. May cause an allergic skin reaction. | Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[3] |
| Carcinogenicity/Mutagenicity | Suspected of causing genetic defects and cancer. | Handle as a potential carcinogen. Minimize exposure.[2] |
| Organ Toxicity | May cause damage to organs through prolonged or repeated exposure. | Use appropriate engineering controls to minimize exposure. |
| Environmental | Very toxic to aquatic life with long-lasting effects. | Avoid release to the environment. Dispose of as hazardous waste according to local regulations. |
Handling and Storage:
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Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from strong oxidizing agents and incompatible materials.
-
In case of a spill, evacuate the area and use appropriate absorbent material for cleanup, wearing full PPE.
Conclusion
3-Naphthalen-1-yl-phenylamine is a specialized chemical intermediate with significant potential, particularly in the field of organic electronics. Its well-defined structure offers a robust platform for the synthesis of advanced materials with tailored electronic properties. While its application in medicinal chemistry is less explored, the underlying diarylamine scaffold is of continuing interest in drug discovery. Researchers and developers must handle this compound with care, adhering to strict safety protocols based on the known hazards of similar aromatic amines.
References
- Google Patents. (2022). CN114728924A - Compound, material for organic electroluminescent element, and electronic device.
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PubMed. (2011, February 15). A complete 1H and 13C NMR data assignment for 3-phenylmethylene-1H,3H-naphtho-[1,8-c,d]-pyran-1-one. Retrieved from [Link]
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OSHA. N-PHENYL-1-NAPHTHYLAMINE (N-PHENYL-α-NAPHTHYLAMINE). Retrieved from [Link]
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Pacific Northwest National Laboratory. (2020, August 24). General Protocol for the Accurate Prediction of Molecular 13C/1H NMR Chemical Shifts via Machine Learning Augmented DFT. Retrieved from [Link]
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PMC. (2024, September 16). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]
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International Chemical Safety Cards (ICSCs). ICSC 1113 - N-PHENYL-1-NAPHTHYLAMINE. Retrieved from [Link]
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Cresset Group. (2024, January 10). Aniline replacement in drug-like compounds. Retrieved from [Link]
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Yufeng. (2024, September 20). Exploring the Properties and Applications of Aniline and N-Methylaniline. Retrieved from [Link]
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Journal of Medicinal and Chemical Sciences. (2022, September 15). Synthesis, ADME Study, and Antimicrobial Evaluation of Novel Naphthalene-Based Derivatives. Retrieved from [Link]
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ACS Publications. (2021, September 28). Synthesis, Structural Characterizations, and Quantum Chemical Investigations on 1‑(3-Methoxy-phenyl)-3-naphthalen-1-yl. Retrieved from [Link]
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Wikipedia. 1-Naphthylamine. Retrieved from [Link]
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MDPI. (2024, October 2). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
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National Institute of Standards and Technology. (2011, October 19). Spectroscopic characterization of structural isomers of naphthalene. Retrieved from [Link]
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MDPI. (2021, December 16). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Retrieved from [Link]
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